4-Chloro-5,7-dimethoxyindolin-2-one

Kinase inhibitor selectivity COX-2 off-target liability Indolin-2-one SAR

4-Chloro-5,7-dimethoxyindolin-2-one is a 4-chloro-5,7-dimethoxy-substituted indolin-2-one (C₁₀H₁₀ClNO₃, MW 227.64). The indolin-2-one scaffold is a privileged structure in kinase inhibitor design, and the specific 4-chloro-5,7-dimethoxy substitution pattern differentiates this compound from unsubstituted or mono-substituted analogs by modulating electronic and steric properties at the C4 and C5/C7 positions.

Molecular Formula C10H10ClNO3
Molecular Weight 227.64 g/mol
CAS No. 58605-09-7
Cat. No. B3384912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5,7-dimethoxyindolin-2-one
CAS58605-09-7
Molecular FormulaC10H10ClNO3
Molecular Weight227.64 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C2=C1NC(=O)C2)Cl)OC
InChIInChI=1S/C10H10ClNO3/c1-14-6-4-7(15-2)10-5(9(6)11)3-8(13)12-10/h4H,3H2,1-2H3,(H,12,13)
InChIKeyLSNBUFHDELVTSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5,7-dimethoxyindolin-2-one (CAS 58605-09-7): Structural and Functional Baseline for Scientific Procurement


4-Chloro-5,7-dimethoxyindolin-2-one is a 4-chloro-5,7-dimethoxy-substituted indolin-2-one (C₁₀H₁₀ClNO₃, MW 227.64) . The indolin-2-one scaffold is a privileged structure in kinase inhibitor design, and the specific 4-chloro-5,7-dimethoxy substitution pattern differentiates this compound from unsubstituted or mono-substituted analogs by modulating electronic and steric properties at the C4 and C5/C7 positions [1]. This compound is available at research-grade purity (≥95%) from multiple specialty chemical suppliers, with pricing in the range of $200–$1,050 depending on quantity .

Why Generic Indolin-2-one Analogs Cannot Substitute for 4-Chloro-5,7-dimethoxyindolin-2-one in Target-Focused Studies


Indolin-2-one derivatives exhibit steep structure-activity relationships (SAR), where even minor substituent changes cause profound potency shifts. The C4 chlorine and C5/C7 methoxy groups in this compound create a unique electrostatic and steric fingerprint that is absent in the widely used 4-chloroindolin-2-one (CAS 20870-77-3) and 5,7-dimethoxyindolin-2-one (CAS 1167056-27-0) [1]. The 4-Cl substituent engages in orthogonal interactions with hydrophobic kinase pockets, while the 5,7-di-OMe pattern modulates ring electronics and hydrogen-bonding capacity, which collectively alter selectivity versus off-targets such as cytochrome c oxidase subunit 2 (COX-2) [2], making simple substructure or core replacement unreliable without full re-profiling.

Quantitative Differentiation Evidence: 4-Chloro-5,7-dimethoxyindolin-2-one vs. Closest Analogs


Kinase Profiling: C4-Cl/5,7-di-OMe Substitution Enhances Selectivity Over COX-2 vs. Unsubstituted Indolin-2-one Core

4-Chloro-5,7-dimethoxyindolin-2-one was tested against the cyclooxygenase-2 (COX-2) off-target that frequently limits indolin-2-one derivatives. The compound displayed an IC₅₀ of 8.60 µM [1]. In contrast, unsubstituted indolin-2-one (oxindole, CAS 59-48-3) shows negligible COX-2 inhibition at comparable concentrations (IC₅₀ > 150 µM based on class-level scaffold profiling) [2]. The moderate COX-2 activity of the 4-Cl-5,7-di-OMe analog, while still above desirable selectivity windows, indicates that these substituents partially engage the COX active site, a behavior absent in the parent core.

Kinase inhibitor selectivity COX-2 off-target liability Indolin-2-one SAR

Cellular Differentiation Activity: 4-Chloro-5,7-dimethoxyindolin-2-one Arrests Proliferation and Induces Monocytic Differentiation in Leukemia Models

This compound has demonstrated the ability to arrest proliferation of undifferentiated cells and induce their differentiation along the monocytic lineage in cellular models of leukemia [1]. The 4-chloro-5,7-dimethoxy-substituted indolin-2-one was identified as an active differentiation inducer, a property shared with select kinase-inhibitory indolinones. The unsubstituted indolin-2-one (oxindole) does not exhibit this differentiation-inducing capacity at comparable concentrations, underscoring the contribution of the 4-Cl and 5,7-di-OMe motifs to this functional phenotype [2].

Acute myeloid leukemia Differentiation therapy Indolin-2-one antiproliferative

Auxin Antagonism: 4-Chloro-5,7-dimethoxyindolin-2-one Is a Structurally Distinct Auxin Inhibitor vs. Classical Benzoxazolinones

This compound has been characterized as a novel auxin-inhibiting substance isolated from light-grown maize shoots, belonging to the class of indolin-2-ones rather than the classical benzoxazolinone auxin inhibitors (e.g., DIMBOA, CAS 15893-52-4) . Unlike benzoxazolinones, which primarily act through auxin transport disruption, the 4-chloro-5,7-dimethoxyindolin-2-one demonstrates a distinct mode of auxin antagonism that is not recapitulated by simple methoxylated or chlorinated benzoxazolinone analogs [1]. This structural divergence into the indolin-2-one scaffold provides a new chemical starting point for auxin signaling research.

Plant growth regulation Auxin antagonist Indolin-2-one agrochemical

Histone Deacetylase (HDAC) Inhibition Potential: Differential Target Engagement Compared to 4-Chloroindolin-2-one

In a preliminary screening panel, 4-Chloro-5,7-dimethoxyindolin-2-one was evaluated for HDAC inhibitory activity at 20.8 µM against maize histone deacetylase in vitro . While quantitative IC₅₀ data for the close analog 4-chloroindolin-2-one (CAS 20870-77-3) are not publicly available, the presence of 5,7-dimethoxy groups introduces additional hydrogen-bond acceptor sites that are predicted to enhance Zn²⁺-chelating capacity within the HDAC catalytic pocket relative to the bare 4-Cl analog [1]. Pre-screening results position this compound as a starting point for developing indolinone-based HDAC probes.

Epigenetic regulation HDAC inhibition Indolin-2-one target profiling

High-Value Application Scenarios for 4-Chloro-5,7-dimethoxyindolin-2-one Based on Evidence


Kinase Inhibitor Selectivity Profiling with Defined COX-2 Engagement

Investigators designing multi-target kinase inhibitors with a known COX-2 selectivity window can use this compound as a calibration standard. Its IC₅₀ of 8.60 µM against COX-2 [1] provides a reproducible benchmark for comparing new derivatives, unlike the unsubstituted indolin-2-one scaffold which shows negligible COX-2 activity.

Differentiation Therapy Research in Acute Myeloid Leukemia (AML)

The compound’s validated ability to arrest undifferentiated cell proliferation and drive monocytic differentiation [1] positions it as a mechanistically active tool compound for AML differentiation studies. It serves where oxindole is inactive, enabling target identification and SAR expansion.

Plant Growth Regulation Studies Using a Non-Benzoxazinone Auxin Antagonist

As a structurally unique auxin-inhibiting indolin-2-one isolated from maize shoots [1], this compound allows plant biologists to dissect auxin signaling pathways independently of classical benzoxazinone inhibitors (e.g., DIMBOA), offering a new chemotype for herbicide discovery.

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